molecular formula C21H11BrCl2O2 B2506602 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one CAS No. 263364-73-4

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one

Cat. No. B2506602
CAS RN: 263364-73-4
M. Wt: 446.12
InChI Key: SQTXCKITDMTEHL-UHFFFAOYSA-N
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Description

The compound 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one is a synthetic chromene derivative. Chromene derivatives are of significant interest due to their applications in pharmaceuticals, particularly as anticancer drugs, and for their biological activities. The structure of chromene derivatives is characterized by a 2H-chromene core, which can be further modified with various substituents to enhance or alter their properties and biological activities .

Synthesis Analysis

The synthesis of chromene derivatives can involve various starting materials and catalysts. For instance, a study describes the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate through a reaction involving triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . Although this does not directly describe the synthesis of this compound, it provides insight into the types of reactions and conditions that can be used to synthesize related chromene compounds.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-((2,6-Dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined using X-ray crystallography, revealing that it crystallizes in the monoclinic crystal system with specific cell constants and forms linear chains through p-p stacking . This information is valuable for understanding the molecular arrangement and potential intermolecular interactions of similar chromene derivatives.

Chemical Reactions Analysis

Chromene derivatives can undergo a range of chemical reactions. The synthesis process often involves multiple steps with various intermediates and can be influenced by factors such as temperature, solvent, and concentration. For instance, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves a multi-step reaction mechanism, with the rate-determining step identified through kinetic and thermodynamic studies . Understanding these reactions is crucial for optimizing synthesis routes and improving yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as thermal stability and reactivity, can be characterized using techniques like thermogravimetric analysis, spectroscopy, and computational studies. For example, the thermal and antimicrobial properties of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its metal complexes were studied, providing insights into the behavior of the compound under various conditions and its potential biological applications . These studies are essential for predicting the behavior of chromene derivatives in different environments and for their application in drug design.

Scientific Research Applications

Chemical Synthesis and Reactions

  • 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one has been utilized in the synthesis of various chemical compounds. For instance, it reacts with zinc enolates derived from 1-aryl-2-bromoalkanones to produce chroman-2-ones and dihydrobenzo[f]chromen-3-ones as single stereoisomers (Shchepin et al., 2006).

Structural and Mechanical Studies

  • Research has shown that compounds like this compound undergo homolytic cleavage of central bonds under mechanical force or heating, demonstrating potential for studying stress responses in materials (Ohkanda et al., 1992).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been synthesized and screened for antimicrobial activities, showing potential as antimicrobial agents (Jagadhani et al., 2014).

Synthesis of Novel Compounds

  • The compound is also used in the efficient synthesis of new polyhydroxylated compounds, which are important in various chemical applications (Santos et al., 2009).

Catalysis Research

  • It's involved in catalysis research, such as in the diastereoselective synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins, highlighting its role in facilitating specific chemical reactions (Salari et al., 2016).

Material Science

  • Its derivatives are used in the study of noncovalent interactions and their importance in material science and pharmaceuticals (Madni et al., 2020).

Antioxidant Research

  • Studies have explored its role in the synthesis of antioxidants and their effectiveness, contributing to our understanding of radical scavengers (Kancheva et al., 2010).

Mechanism of Action

Although the flavanone nucleus does not exert any anxiolytic activity, substitution at position 6 of the flavanone nucleus with a bromine atom was found to lead to 6-bromoflavanone or 6-bromoflavone derivatives with elevated anxiolytic properties .

Future Directions

Halogenated flavanones, such as 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one, are not only of interest from the medicinal chemistry context, but their conformations and crystalline structures continue to attract attention to explore non-covalent (intramolecular and intermolecular) interactions, control molecular conformations, and improve the physicochemical properties (durability, solubility, and bioavailability) of the drug molecules .

properties

IUPAC Name

6-bromo-3,4-bis(4-chlorophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrCl2O2/c22-14-5-10-18-17(11-14)19(12-1-6-15(23)7-2-12)20(21(25)26-18)13-3-8-16(24)9-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTXCKITDMTEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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